molecular formula C11H15NO3 B12319144 Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate

Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate

Cat. No.: B12319144
M. Wt: 209.24 g/mol
InChI Key: LLGVQUKFXIDBNH-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a synthetic ester derivative featuring a 4-hydroxyphenyl group, a methylamino substituent at the α-carbon, and a methyl ester at the carboxylate position. This compound is structurally related to bioactive molecules with reported anti-inflammatory, cytotoxic, and enzyme-inhibitory properties . Current research highlights its role as a scaffold for drug development, particularly in targeting cytokines (e.g., IL-6) and nuclear factor-kappa B (NF-κB) pathways .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGVQUKFXIDBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-Tyr-Ome HCl typically involves the reaction of methanol with BOC-N-Methyl-L-tyrosine (BOC-N-Me-Tyr-OH) in the presence of thionyl chloride. The reaction is carried out under heating conditions to facilitate the formation of the desired product . This method is one of the several synthetic routes available for producing N-Me-Tyr-Ome HCl .

Industrial Production Methods

In industrial settings, the production of N-Me-Tyr-Ome HCl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Me-Tyr-Ome HCl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert N-Me-Tyr-Ome HCl into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving N-Me-Tyr-Ome HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of N-Me-Tyr-Ome HCl depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic Agents
Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate serves as a synthetic intermediate in the development of G protein-coupled receptor 40 agonists, which are being investigated for their potential role as antidiabetic agents. These compounds may enhance insulin sensitivity and promote glucose-dependent insulin secretion, making them candidates for type 2 diabetes management .

1.2 Enzymatic Coupling
This compound is utilized in the enzymatic coupling of saccharides to proteins. Research indicates that it can facilitate the formation of hydroxy-aryl units on oligosaccharides through transesterification reactions, which can be crucial for developing glycoproteins and other bioconjugates used in therapeutic applications .

Agricultural Applications

2.1 Nitrification Inhibition
this compound has been identified as a biological nitrification inhibitor (BNI). Studies have shown that certain plants release this compound from their roots, which inhibits nitrification processes in the soil. This property can improve nitrogen use efficiency in agricultural systems and reduce environmental impacts associated with nitrogen runoff .

Biochemical Research

3.1 Metabolic Pathways
Research has highlighted the role of this compound in various metabolic pathways. Its structure allows it to participate in significant biochemical reactions, particularly those involving phenolic compounds, which are vital for numerous biological functions .

Data Tables

Here are some summarized findings regarding the applications of this compound:

Application Area Specific Use Reference
PharmacologyAntidiabetic agent precursor
Biochemical ResearchEnzymatic coupling of saccharides to proteins
AgricultureBiological nitrification inhibition

Case Studies

  • Study on Antidiabetic Properties : A study published in Journal of Medicinal Chemistry explored various G protein-coupled receptor agonists derived from this compound, demonstrating significant improvements in glucose metabolism in animal models .
  • Nitrification Inhibition Research : Research conducted at a leading agricultural university identified the compound's role in enhancing nitrogen retention in soil by inhibiting nitrifying bacteria, thus contributing to sustainable farming practices .

Mechanism of Action

The mechanism of action of N-Me-Tyr-Ome HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in metabolic processes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Biological Activity Reference ID
Target Compound R1: 4-hydroxyphenyl, R2: methylamino 239.28 Anti-inflammatory
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate R1: 4-chlorophenyl, R2: hydroxy 242.68 Synthetic intermediate
Methyl 3-(4-sulfamoylphenyl)propanoate R1: 4-sulfamoylphenyl 243.27 Enzyme inhibition
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate R2: butylsulfonamido, R3: ethyl ester 329.41 Antimicrobial potential
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate R1: 4-hydroxyphenyl, R2: propenoylamino 325.36 Cytokine inhibition (IL-6)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and sulfamoyl groups in analogs reduce electron density, decreasing solubility but enhancing stability compared to the hydroxyl group in the target compound .
  • Ester Group Variations : Ethyl esters (e.g., ) exhibit slower hydrolysis rates than methyl esters, affecting bioavailability.
Table 2: Activity Comparison
Compound IC50 (nM) Mechanism of Action Cell Lines/Models Reference ID
Target Compound 50–100 NF-κB pathway inhibition THP-1 monocytes
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate N/A Intermediate for cytotoxic derivatives Synthetic chemistry
Compound 11d (from ) <100 ERAP2 inhibition (selective) Cancer cell lines
Methyl 2-(4-hydroxyphenyl)acetate N/A Antimicrobial (E. coli, S. aureus) Microbial assays

Key Insights :

  • The target compound’s anti-inflammatory activity (IC50: 50–100 nM) surpasses analogs like Methyl 2-(4-hydroxyphenyl)acetate, which lacks direct cytokine-targeting moieties .
  • ERAP2 inhibitors (e.g., ) demonstrate nanomolar potency but differ in scaffold complexity, emphasizing the role of triazole and thiophene groups in selectivity.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances water solubility (logP ~1.2) compared to chloro derivatives (logP ~2.5) .
  • Stability : Methyl esters (e.g., target compound) undergo faster hydrolysis than ethyl esters, necessitating prodrug strategies for sustained release .

Biological Activity

Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a methyl ester derivative characterized by the presence of a hydroxyl group on the phenyl ring and a methylamino group. Its molecular formula is C10H13NO3C_{10}H_{13}NO_3 and it has a molar mass of approximately 197.22 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with hydroxyl groups have been reported to enhance activity against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Antioxidant Properties : The presence of the hydroxyl group in the compound contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .
  • Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially reducing inflammation in various models. This suggests that this compound may also possess similar anti-inflammatory properties .

The mechanisms by which this compound exerts its biological effects are likely multifactorial:

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors involved in metabolic pathways, influencing their activity and leading to therapeutic effects.
  • Modulation of Signaling Pathways : It may affect various signaling cascades, including those involved in inflammation and cell survival, thereby altering cellular responses to stressors .

Case Studies

  • Antimicrobial Study : A study conducted on derivatives of methyl esters showed that those containing hydroxyl groups exhibited zones of inhibition ranging from 10 to 29 mm against C. albicans and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 6 to 25 µg/mL .
  • Cytotoxicity Assessment : In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects against cancer cell lines such as Ehrlich’s ascites carcinoma (EAC), indicating potential anticancer properties .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialZone of inhibition: 10-29 mm
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory markers
CytotoxicityInhibition against EAC cells

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate, and how can reaction yields be optimized?

A multi-step approach is typically employed, starting with protection of the 4-hydroxyphenyl group to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) protection has been used in analogous compounds to stabilize phenolic hydroxyl groups during amidation or esterification steps . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, coupling reactions involving methylamino groups may require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yields. Post-synthesis deprotection under mild acidic conditions (e.g., TFA) preserves the integrity of the methyl ester and methylamino functionalities .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are indispensable for confirming the substitution pattern of the phenyl ring and verifying the methylamino and ester groups. For example, the methyl ester typically resonates at ~3.6–3.8 ppm (1H) and 170–175 ppm (13C) .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254–280 nm) coupled with mass spectrometry ensures purity (>95%) and identifies common impurities, such as de-esterified byproducts or residual starting materials .
  • Melting Point Analysis : Consistency with literature values (if available) helps confirm crystallinity and purity .

Q. How can researchers screen this compound for basic biological activity in vitro?

Standard assays include:

  • Cytotoxicity Screening : Use MTT or resazurin assays in cell lines (e.g., THP-1 monocytes) to evaluate IC50 values .
  • Anti-Inflammatory Activity : Measure inhibition of cytokines like IL-6 or TNF-α in lipopolysaccharide (LPS)-stimulated macrophages via ELISA .
  • Cell Permeability : Fluorescent tagging or LC-MS quantification of intracellular compound levels after treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?

Contradictions often arise from variations in cell type, assay conditions, or compound stability. For example, anti-inflammatory effects observed in THP-1 cells may not replicate in primary PBMCs due to differences in NF-κB signaling pathways. To address this:

  • Standardize assay protocols (e.g., LPS concentration, incubation time).
  • Validate compound stability under experimental conditions (e.g., pH, serum content) using LC-MS .
  • Perform dose-response curves in parallel across models to identify model-specific sensitivities .

Q. What strategies are effective for identifying and quantifying synthetic impurities or degradation products?

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze degradation products via HPLC-DAD/HRMS. Common impurities include hydrolyzed derivatives (e.g., free carboxylic acids) or oxidized phenyl rings .
  • Reference Standards : Use pharmacopeial impurity standards (e.g., EP/JP guidelines) for comparative retention times and spectral matching .
  • Quantitative NMR (qNMR) : Absolute quantification of impurities when reference materials are unavailable .

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s pharmacological profile?

  • Analog Synthesis : Modify the methylamino group (e.g., replace with ethylamino or cyclopropylamino) or the ester moiety (e.g., ethyl instead of methyl) to assess effects on bioavailability and target binding .
  • Computational Modeling : Docking studies with targets like HDAC (histone deacetylase) or cytokine receptors can predict binding affinities and guide structural optimizations .
  • Metabolite Identification : Incubate the compound with liver microsomes to identify major metabolites and refine SAR for metabolic stability .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in cytokine inhibition?

  • Transcriptomic Profiling : RNA-seq or qPCR arrays to identify downstream genes regulated by NF-κB or STAT3 pathways .
  • Kinase Assays : Screen against panels of kinases (e.g., JAK/STAT, MAPK) to pinpoint direct targets.
  • Silencing/Overexpression Models : Use siRNA or CRISPR-Cas9 to validate target involvement (e.g., IL-6 receptor subunits) .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis OptimizationBoc protection, DCC-mediated coupling, TFA deprotection
Purity AssessmentHPLC-MS, qNMR, melting point analysis
Bioactivity ScreeningMTT, ELISA, intracellular LC-MS quantification
Impurity ProfilingForced degradation, HRMS, pharmacopeial standards
Mechanism ElucidationRNA-seq, kinase panels, CRISPR-Cas9 validation

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